An In-depth Technical Guide to 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde
CAS Number: 1289164-55-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde (CAS No. 1289164-55-1), a specialized aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, explores plausible synthetic pathways, and analyzes the unique reactivity conferred by its distinct substitution pattern. By examining the interplay of the electron-donating methylthio group and the strongly electron-withdrawing trifluoromethyl group, this guide offers insights into its potential applications as a versatile building block in the design of novel pharmaceuticals and advanced materials. Safety and handling protocols based on data from structurally related compounds are also provided to ensure safe laboratory practices.
Introduction: A Molecule of Unique Electronic Character
4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde characterized by a unique electronic profile. The benzene ring is functionalized with three key groups: a formyl (-CHO) group at position 1, a strongly electron-withdrawing trifluoromethyl (-CF3) group at position 2 (ortho), and an electron-donating methylthio (-SCH3) group at position 4 (para). This specific arrangement creates a molecule with distinct reactivity and properties, making it a valuable intermediate for organic synthesis.
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The methylthio group, while less common, can also modulate a molecule's electronic and steric properties and has been explored in the development of various biologically active compounds.[2] The combination of these substituents on a benzaldehyde scaffold presents a unique platform for the synthesis of complex molecular architectures.
Physicochemical & Structural Data
While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1289164-55-1 | [3] |
| Molecular Formula | C₉H₇F₃OS | [3] |
| Molecular Weight | 220.21 g/mol | |
| Appearance | Predicted: Liquid | |
| Boiling Point | Predicted: 272.4 ± 40.0 °C at 760 mmHg | |
| Density | Predicted: 1.32 ± 0.1 g/cm³ | |
| Storage | Store under inert gas at 2-8°C | |
| InChI Key | DGATVCIIBDMZAZ-UHFFFAOYSA-N |
Synthesis & Methodology
Hypothetical Synthetic Pathway: Vilsmeier-Haack Formylation
A plausible route to synthesize this compound is through the formylation of 1-(methylthio)-3-(trifluoromethyl)benzene. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto an electron-rich aromatic ring.
Caption: Hypothetical Vilsmeier-Haack synthesis of the target compound.
Experimental Causality:
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The methylthio (-SCH₃) group is an ortho, para-directing group due to its ability to donate electron density through resonance.
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The trifluoromethyl (-CF₃) group is a meta-directing deactivator.
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In the starting material, 1-(methylthio)-3-(trifluoromethyl)benzene, the positions ortho and para to the activating -SCH₃ group are positions 2, 4, and 6. Position 4 is the most sterically accessible and is electronically favored, leading to the desired product upon electrophilic substitution by the Vilsmeier reagent.
Protocol: A Generalizable Vilsmeier-Haack Procedure
The following is a generalized protocol based on standard Vilsmeier-Haack conditions. Note: This is a hypothetical procedure and must be adapted and optimized under proper laboratory safety protocols.
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous dimethylformamide (DMF, 5 eq) to 0°C with an ice bath.
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Vilsmeier Reagent Formation: Stir the mixture at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
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Substrate Addition: Add 1-(methylthio)-3-(trifluoromethyl)benzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.
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Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice with vigorous stirring.
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Neutralization & Extraction: Neutralize the aqueous solution with aqueous sodium hydroxide until pH 7-8. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Mechanistic Insights
The reactivity of the aldehyde is significantly influenced by the electronic effects of the two substituents.
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Ortho-Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). Its placement ortho to the aldehyde increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[4]
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Para-Methylthio Group (-SCH₃): This group can donate electron density to the aromatic ring via a positive resonance effect (+R), which would typically decrease the aldehyde's reactivity. However, it can also withdraw electron density through a weak inductive effect (-I).
The interplay of these opposing effects dictates the overall reactivity. The strong, localized inductive withdrawal of the ortho-CF₃ group is expected to dominate, rendering the aldehyde highly reactive towards nucleophiles. This enhanced reactivity can lead to higher yields and faster reaction times in common aldehyde transformations such as Wittig reactions, reductive aminations, and aldol condensations.[5]
Caption: Electronic influences on the aldehyde's reactivity.
Applications in Drug Discovery and Materials Science
While specific applications of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde are not extensively documented, its structural motifs suggest significant potential in several research areas.
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Medicinal Chemistry: As a building block, it allows for the introduction of both a -CF₃ and a -SCH₃ group into a potential drug candidate. The trifluoromethyl group can improve metabolic stability and cell membrane permeability.[6] The sulfur atom in the methylthio group can act as a hydrogen bond acceptor and may participate in crucial interactions with biological targets. This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other therapeutics.
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Agrochemicals: Similar to pharmaceuticals, the properties imparted by the trifluoromethylthio moiety are beneficial in the design of new pesticides and herbicides, potentially enhancing their efficacy and selectivity.[7]
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Materials Science: The unique electronic properties of this molecule make it a candidate for the synthesis of advanced materials, such as high-performance polymers or organic electronics, where tuning the electronic character of the building blocks is critical.
Safety & Handling
No specific Safety Data Sheet (SDS) for CAS 1289164-55-1 is publicly available. Therefore, handling precautions must be based on data from structurally similar compounds, such as 2-(trifluoromethyl)benzaldehyde and 4-(methylthio)benzaldehyde.
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Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is a highly functionalized and synthetically valuable building block. The combination of a reactive aldehyde, a strongly electron-withdrawing ortho-trifluoromethyl group, and an electron-donating para-methylthio group creates a unique chemical entity with significant potential. Its heightened electrophilicity makes it an attractive substrate for a variety of organic transformations. While its full potential is still being explored, this compound represents a promising starting point for the development of novel molecules in the fields of drug discovery, agrochemicals, and materials science. Further research into its synthesis and applications is warranted to fully exploit its unique chemical characteristics.
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